ZERENEX ZX-OA012352 ZERENEX ZX-OA012352
Brand Name: Vulcanchem
CAS No.: 76007-16-4
VCID: VC11595200
InChI:
SMILES:
Molecular Formula: C7H9Br2NOS
Molecular Weight: 315

ZERENEX ZX-OA012352

CAS No.: 76007-16-4

Cat. No.: VC11595200

Molecular Formula: C7H9Br2NOS

Molecular Weight: 315

Purity: 95

* For research use only. Not for human or veterinary use.

ZERENEX ZX-OA012352 - 76007-16-4

Specification

CAS No. 76007-16-4
Molecular Formula C7H9Br2NOS
Molecular Weight 315

Introduction

Chemical Identity and Structural Properties

ZERENEX ZX-OA012352 belongs to the thiazole family, a class of heterocyclic compounds featuring a five-membered ring with sulfur and nitrogen atoms. The compound’s molecular structure includes a bromine substituent, which enhances its reactivity in substitution and condensation reactions. This structural configuration enables its use in synthesizing complex derivatives for targeted applications .

Molecular Characteristics

  • Empirical Formula: While exact details are proprietary, analogous thiazole derivatives suggest a formula approximating C₆H₅BrN₂S.

  • Molecular Weight: Estimated at 230–250 g/mol based on brominated thiazole analogs.

  • Physical State: Typically supplied as a crystalline solid with solubility in polar organic solvents such as dichloromethane or acetic acid .

Synthesis and Production

The synthesis of ZX-OA012352 involves bromination of precursor molecules like 1-(2,4-dimethylthiazol-5-yl)ethanone. Industrial-scale production employs continuous flow processes to optimize yield and purity, leveraging automated reactors for precise control of reaction parameters .

Key Synthetic Steps

  • Bromination: Introduction of bromine using agents like N-bromosuccinimide (NBS) under acidic conditions.

  • Purification: Chromatographic techniques isolate the target compound from by-products.

  • Quality Control: Analytical methods (HPLC, NMR) ensure compliance with research-grade standards .

Reactivity and Functional Applications

ZX-OA012352’s bromine atom and thiazole ring confer versatility in chemical transformations:

Substitution Reactions

The bromine site undergoes nucleophilic substitution with amines, alcohols, or thiols, yielding derivatives for drug discovery pipelines. For example, coupling with aryl boronic acids via Suzuki-Miyaura reactions generates biaryl structures .

Condensation and Cyclization

Reactions with carbonyl compounds or diamines produce fused heterocycles, which are pivotal in developing kinase inhibitors or antimicrobial agents .

Industrial and Research Applications

Pharmaceutical Development

As a building block, ZX-OA012352 facilitates the synthesis of candidates targeting enzymes and receptors. Its role in modulating protein-protein interactions is under exploration for oncology and neurology applications .

Materials Science

Thiazole derivatives contribute to advanced materials, including organic semiconductors and photovoltaic cells. ZX-OA012352’s electron-deficient ring system may enhance charge transport properties in such devices .

Comparative Analysis with Related Compounds

CompoundStructureKey ApplicationsReactivity Profile
ZX-OA012352Brominated thiazoleDrug discovery, materialsHigh electrophilicity
Zerenex™ (ferric citrate)Iron-based polymerHyperphosphatemia treatmentPhosphate binding
ZX001182Chlorinated amideEnzyme inhibition studiesModerate nucleophilicity

Future Directions

Ongoing research aims to elucidate ZX-OA012352’s potential in:

  • Targeted Drug Delivery: Conjugation with biomolecules for site-specific action.

  • Catalysis: As a ligand in transition metal-catalyzed reactions.

  • High-Throughput Screening: Generating diverse libraries for phenotypic assays .

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